molecular formula C13H9F3O4 B1309316 5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid CAS No. 74556-59-5

5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid

Cat. No.: B1309316
CAS No.: 74556-59-5
M. Wt: 286.2 g/mol
InChI Key: OJENWIFMNHMEFI-UHFFFAOYSA-N
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Description

5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid is an organic compound that features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a furoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is particularly suitable for large-scale production. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid is unique due to the presence of both a trifluoromethyl group and a furoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O4/c14-13(15,16)8-2-1-3-9(6-8)19-7-10-4-5-11(20-10)12(17)18/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJENWIFMNHMEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182273
Record name 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74556-59-5
Record name 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74556-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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